PDE4D Binding Affinity: N,4-Diethyl-2-hydroxybenzamide vs. Rolipram
N,4-Diethyl-2-hydroxybenzamide binds human PDE4D with a dissociation constant (Kd) of 79 nM [1]. In contrast, the prototypical PDE4 inhibitor (R)-rolipram exhibits a high-affinity Kd of approximately 2 nM under comparable conditions [2]. While the target compound is approximately 40-fold less potent than rolipram, its distinct chemical scaffold (a 2-hydroxybenzamide vs. a pyrrolidinone) offers an alternative chemotype for overcoming PDE4 subtype selectivity challenges and resistance mechanisms associated with classical inhibitors.
| Evidence Dimension | PDE4D binding affinity (Kd) |
|---|---|
| Target Compound Data | 79 nM |
| Comparator Or Baseline | (R)-Rolipram, Kd = 2 nM (high-affinity state) |
| Quantified Difference | ~40-fold lower affinity |
| Conditions | Surface Plasmon Resonance (SPR) assay, human PDE4D, 320 sec association, 900 sec dissociation |
Why This Matters
Provides a structurally distinct PDE4 ligand for SAR studies and tool compound development, avoiding the pharmacokinetic and tolerability limitations of rolipram.
- [1] BindingDB. (2025). BDBM50512766 – Human PDE4D Kd = 79 nM. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50512766 View Source
- [2] Odingo, J. O., et al. (2004). Proposal for Pharmacologically Distinct Conformers of PDE4. Pharmacological Reviews, 56(1), 1-18. View Source
